
5-Chloro-2-hydroxybenzyl alcohol
Overview
Description
5-Chloro-2-hydroxybenzyl alcohol: is an organic compound with the molecular formula C7H7ClO2 . It is also known by other names such as 5-Chlorosalicyl Alcohol and 4-Chloro-2-(hydroxymethyl)phenol . This compound appears as a white to pale cream crystalline solid and is slightly soluble in water but more soluble in alcohols and ethers . It is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of 5-Chlorosalicylaldehyde: One common method involves the reduction of 5-chlorosalicylaldehyde using sodium tetrahydroborate in ethanol at room temperature for about 3 hours.
Reduction of 5-Chlorosalicyl Acid: Another method involves the reduction of 5-chlorosalicyl acid using soluble reducing agents like sodium bisulfite.
Industrial Production Methods:
Chlorination and Reduction: Industrially, 5-Chloro-2-hydroxybenzyl alcohol can be produced by chlorinating salicylaldehyde followed by reduction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-2-hydroxybenzyl alcohol can undergo oxidation reactions to form corresponding aldehydes or acids.
Reduction: It can be reduced to form various derivatives depending on the reducing agents used.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium tetrahydroborate and sodium bisulfite are commonly used reducing agents.
Substitution Reactions: Conditions vary depending on the desired substitution but often involve acidic or basic catalysts.
Major Products:
Oxidation Products: 5-Chlorosalicylaldehyde or 5-Chlorosalicylic acid.
Reduction Products: Various alcohol derivatives.
Substitution Products: Compounds with substituted hydroxyl groups.
Scientific Research Applications
Medicinal Chemistry
5-Chloro-2-hydroxybenzyl alcohol has been explored for its potential therapeutic properties. Its derivatives have shown promise as:
- Antioxidants : Compounds derived from this compound have been tested for their antioxidant activity using methods such as DPPH radical scavenging assays. These studies indicate that certain derivatives possess significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
- Antimicrobial Agents : Research indicates that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .
Biochemical Studies
The compound is also utilized in biochemical research:
- Biotransformation Studies : It has been used as a substrate to study microbial metabolism and biotransformation processes. For instance, the biotransformation of related compounds has been investigated to understand their degradation pathways in environmental microbiology .
- Enzyme Inhibition Studies : this compound has been evaluated for its ability to inhibit specific enzymes, which can provide insights into enzyme kinetics and mechanisms of action relevant to drug development .
Environmental Applications
In environmental science, the compound is studied for its role in:
- Pollutant Degradation : Research has focused on the degradation of chlorinated phenols in wastewater treatment processes. The effectiveness of microbial communities in degrading compounds like this compound under various conditions has been documented, highlighting its significance in bioremediation efforts .
Case Study 1: Antioxidant Activity Assessment
In a study published by MDPI, researchers synthesized derivatives of this compound and evaluated their antioxidant activities using various assays. The results indicated that specific modifications to the benzyl structure enhanced radical scavenging capabilities significantly .
Case Study 2: Microbial Biodegradation
A comprehensive study on the biodegradation of chlorinated phenols highlighted the role of this compound as a model compound for understanding microbial degradation pathways. The study demonstrated that certain bacterial strains could effectively degrade this compound under anaerobic conditions, providing insights into its environmental fate and potential remediation strategies .
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxybenzyl alcohol involves its interaction with various molecular targets. It can act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways. The hydroxyl and chloro groups play a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
- 4-Chloro-2-(hydroxymethyl)phenol
- 5-Chlorosalicylaldehyde
- 5-Chlorosalicylic acid
Comparison:
- Uniqueness: 5-Chloro-2-hydroxybenzyl alcohol is unique due to its specific combination of hydroxyl and chloro groups, which confer distinct reactivity and solubility properties .
- Reactivity: Compared to its analogs, it has a balanced reactivity profile, making it suitable for various synthetic applications.
Biological Activity
5-Chloro-2-hydroxybenzyl alcohol (C7H7ClO2) is a compound that has garnered attention due to its diverse biological activities. This article delves into its chemical properties, biological effects, synthesis methods, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a benzene ring substituted with a hydroxyl group (-OH) and a chlorine atom (Cl). This structure imparts both hydrophilic and lipophilic characteristics, making it versatile in various chemical environments. Its molecular formula is:
The presence of the hydroxyl group enhances its interaction with biological membranes, which is crucial for its biological activity.
Biological Activity
Research indicates that this compound exhibits notable antibacterial and antifungal properties. The compound's mechanism of action may involve disruption of microbial cell membranes, leading to cell death. Additionally, it has been suggested that compounds with similar structures may possess antioxidant properties, contributing to their therapeutic potential.
Table 1: Biological Activities of this compound
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Hydroxylation of Chlorobenzene : This method involves the introduction of a hydroxyl group to chlorobenzene under specific reaction conditions.
- Reduction of 5-Chloro-2-benzaldehyde : The aldehyde can be reduced to alcohol using reducing agents like sodium borohydride.
These methods allow for varying degrees of selectivity and yield based on reaction conditions.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that this compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating its potential as an antibacterial agent in clinical applications.
- Antioxidant Properties : In vitro assays using DPPH radical scavenging methods revealed that this compound exhibited strong antioxidant activity, suggesting its utility in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Research involving macrophage cell lines showed that the compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha, indicating its potential role in treating inflammatory conditions.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties.
Table 2: Comparison of Related Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Bromo-2-hydroxybenzyl alcohol | Bromine instead of chlorine | Different halogen may affect reactivity |
3-Chloro-4-hydroxybenzyl alcohol | Hydroxyl group at a different position | May exhibit different biological activity |
p-Hydroxybenzyl alcohol | Lacks chlorine | Known for strong antioxidant properties |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Chloro-2-hydroxybenzyl alcohol, and how can reaction conditions be optimized?
The compound is typically synthesized via reduction of its aldehyde precursor (e.g., 5-chloro-2-hydroxybenzaldehyde) using agents like NaBH₄ or LiAlH₄. Reaction optimization involves adjusting solvent polarity (e.g., ethanol vs. THF), stoichiometry, and temperature. For example, NaBH₄ in ethanol at 0–25°C yields higher selectivity compared to LiAlH₄, which may over-reduce functional groups. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., hydroxyl proton at δ 4.8–5.2 ppm, benzylic CH₂ at δ 4.5–4.7 ppm).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% typical for research-grade material).
- Mass spectrometry : ESI-MS or GC-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 172.5) .
Q. How can researchers mitigate oxidation during storage or handling?
Store under inert atmosphere (N₂/Ar) at 2–8°C in amber vials. Antioxidants like BHT (0.1% w/w) or stabilizers (e.g., ascorbic acid) in ethanol/water solutions prevent hydroxyl group oxidation to the aldehyde .
Advanced Research Questions
Q. What strategies resolve contradictory data in reaction yields across studies?
Employ factorial design to isolate critical variables (e.g., temperature, catalyst loading, solvent). For instance, a 2³ factorial design (temperature: 25°C vs. 50°C; NaBH₄: 1.0 vs. 1.5 eq; solvent: ethanol vs. THF) identifies interactions affecting yield. Statistical tools like ANOVA quantify parameter significance, while reproducibility tests (n ≥ 3) reduce experimental noise .
Q. How do computational methods enhance understanding of this compound's reactivity?
- DFT calculations : Analyze electronic effects (e.g., chloro substituent’s electron-withdrawing impact on hydroxyl group acidity). B3LYP/6-31G(d) level simulations predict nucleophilic attack sites.
- Molecular docking : Screen interactions with biological targets (e.g., enzymes like tyrosinase) to guide drug design .
Q. What mechanistic insights explain unexpected byproducts in substitution reactions?
Competing pathways (SN1 vs. SN2) depend on solvent polarity and steric hindrance. For example, in reactions with CN⁻, polar aprotic solvents (DMF) favor SN2 displacement of Cl⁻, while protic solvents (MeOH) may stabilize carbocation intermediates (SN1), leading to elimination byproducts. Kinetic studies (e.g., Eyring plots) differentiate mechanisms .
Q. How can crystallography elucidate hydrogen-bonding networks in derivatives?
Single-crystal X-ray diffraction of cocrystals (e.g., with phenanthroline) reveals bifurcated O–H···N hydrogen bonds (2.7–3.0 Å) and π-π stacking (3.5–3.7 Å centroid distances). Synchrotron radiation improves resolution for weakly diffracting samples .
Q. Methodological Notes
Properties
IUPAC Name |
4-chloro-2-(hydroxymethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPSETMCMFRVPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60201450 | |
Record name | 5-Chlorosalicyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60201450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5330-38-1 | |
Record name | 5-Chloro-2-hydroxybenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5330-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chlorosalicyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005330381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5330-38-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2468 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chlorosalicyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60201450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chlorosalicyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.841 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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